molecular formula C14H10N4O4 B5125657 1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone

1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone

Cat. No. B5125657
M. Wt: 298.25 g/mol
InChI Key: FPGJGQCKQCJWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone, commonly known as NBD-Cl, is a fluorescent compound that has been widely used in scientific research. Its unique properties make it an essential tool for various applications, including biochemistry, cell biology, and molecular biology.

Mechanism of Action

NBD-Cl works by covalently binding to amino groups on proteins and other molecules. This binding results in a shift in the fluorescence spectrum, making it an excellent tool for studying protein interactions and conformational changes.
Biochemical and physiological effects:
NBD-Cl has no known biochemical or physiological effects. It is non-toxic and does not interfere with the normal functioning of cells or tissues.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using NBD-Cl in lab experiments is its fluorescent properties. It allows for easy visualization and tracking of proteins and other molecules. Additionally, it is relatively easy to synthesize and use. However, NBD-Cl has limitations, including its sensitivity to pH and temperature changes. It is also susceptible to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling techniques that can improve its sensitivity and specificity. Additionally, researchers are exploring ways to use NBD-Cl to study protein-protein interactions and conformational changes in real-time. Finally, there is interest in using NBD-Cl to study lipid-protein interactions in more detail.
Conclusion:
In conclusion, NBD-Cl is a powerful tool for scientific research. Its fluorescent properties make it an excellent tool for studying protein structure, activity, and interactions. Additionally, it can be used to label cells and tissues for imaging purposes. While it has some limitations, its potential applications in research are vast, and researchers are continually exploring new ways to use it to advance scientific knowledge.

Synthesis Methods

NBD-Cl can be synthesized through a reaction between 4-nitro-2,1,3-benzoxadiazole and 4-aminophenylethane. The reaction results in the formation of NBD-Cl, which is a yellow-green powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

NBD-Cl is widely used in scientific research due to its fluorescent properties. It can be used as a probe to study protein structure, activity, and interactions. Additionally, it can be used to label cells and tissues for imaging purposes. NBD-Cl has also been used to study lipid-protein interactions and membrane dynamics.

properties

IUPAC Name

1-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c1-8(19)9-2-4-10(5-3-9)15-12-7-6-11-13(17-22-16-11)14(12)18(20)21/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGJGQCKQCJWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone

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